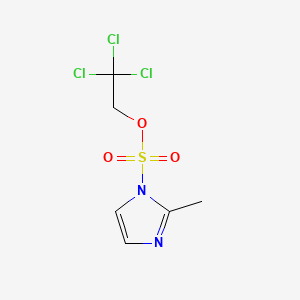
2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
准备方法
The synthesis of 2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate involves several steps. One common method includes the reaction of sulfuryl chloride with 2,2,2-trichloroethanol to form 2,2,2-trichloroethyl chlorosulfate. This intermediate is then reacted with 2-methylimidazole to produce 2-methylimidazole-1-sulfonate, which is subsequently methylated using Meerwein’s salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate undergoes various chemical reactions, including substitution and hydrolysis. Common reagents used in these reactions include sulfuryl chloride and Meerwein’s salt. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with sulfuryl chloride produces 2,2,2-trichloroethyl chlorosulfate, while methylation with Meerwein’s salt yields 2-methylimidazole-1-sulfonate .
科学研究应用
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it has been studied for its potential as an inhibitor of sulfatases, which are enzymes involved in the hydrolysis of sulfate esters . This inhibition can have therapeutic implications, particularly in the treatment of certain cancers and other diseases. In industry, 2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate is used in the production of various chemical products.
作用机制
The mechanism of action of 2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate involves its interaction with specific molecular targets, such as sulfatases. By inhibiting these enzymes, the compound can affect various biological pathways, including those involved in cell proliferation, invasion, migration, and angiogenesis . This inhibition can lead to the modulation of growth factors and cytokines, which are critical in the development and progression of certain diseases.
相似化合物的比较
2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate can be compared with other sulfatase inhibitors, such as biphenyl and biphenyl ether derivatives . While these compounds also inhibit sulfatases, this compound is unique due to its specific structural properties and the presence of the trichloroethylsulfamate group. This group has been identified as a new pharmacophore, enabling potent inhibition of all studied sulfatases . Other similar compounds include monosaccharide sulfamate-based inhibitors, which have shown varying degrees of efficacy in inhibiting sulfatases .
生物活性
2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Chemical Formula : C₅H₆Cl₃N₃O₃S
- Molecular Weight : 253.54 g/mol
- Structure : The compound features a trichloroethyl group attached to a 2-methylimidazole ring with a sulfonate functional group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting normal metabolic pathways. For example, it has been shown to inhibit enzymes involved in cellular signaling and metabolism.
- Receptor Binding : It can bind to specific receptors in cells, altering their activity and leading to changes in cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Effects : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains.
- Cytotoxicity : It has been observed to induce cytotoxic effects in certain cancer cell lines. This suggests potential applications in cancer therapy.
- Toxicological Studies : Toxicity studies have indicated that exposure to this compound can lead to adverse health effects in laboratory animals.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results showed:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
- Mechanism : The compound disrupts bacterial cell wall synthesis.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on human breast cancer cell lines revealed:
- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be 25 µM after 48 hours of exposure.
- Effect on Cell Cycle : Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, suggesting apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits metabolic enzymes |
Table 2: Toxicological Data
属性
IUPAC Name |
2,2,2-trichloroethyl 2-methylimidazole-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3N2O3S/c1-5-10-2-3-11(5)15(12,13)14-4-6(7,8)9/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIWSABECLBXSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)OCC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














